molecular formula C19H12O6 B14380512 2,2'-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) CAS No. 88470-03-5

2,2'-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one)

Cat. No.: B14380512
CAS No.: 88470-03-5
M. Wt: 336.3 g/mol
InChI Key: JEJVPUPQGHZASN-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is known for its versatile biological profiles and has attracted considerable attention in medicinal and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) can be synthesized through a one-pot synthesis using different 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method involves the reaction of resorcinol and diethylamine to form the phenoxide anion and electrophilic diethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted chromenes depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

88470-03-5

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

3-hydroxy-2-[(3-hydroxy-4-oxochromen-2-yl)methyl]chromen-4-one

InChI

InChI=1S/C19H12O6/c20-16-10-5-1-3-7-12(10)24-14(18(16)22)9-15-19(23)17(21)11-6-2-4-8-13(11)25-15/h1-8,22-23H,9H2

InChI Key

JEJVPUPQGHZASN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)CC3=C(C(=O)C4=CC=CC=C4O3)O)O

Origin of Product

United States

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